molecular formula C9H15NO2 B3322278 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1434142-17-2

3-Aminobicyclo[3.2.1]octane-8-carboxylic acid

Cat. No.: B3322278
CAS No.: 1434142-17-2
M. Wt: 169.22 g/mol
InChI Key: AVGPNLMOMLMFLI-UHFFFAOYSA-N
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Description

Significance of Conformationally Constrained Amino Acids in Chemical Research

Natural peptides are often highly flexible, adopting a multitude of conformations in solution. This flexibility can be a drawback when designing drugs, as a specific three-dimensional structure is often required for potent and selective interaction with a biological target. Conformationally constrained amino acids are molecules in which the rotation around chemical bonds is restricted, typically by incorporating them into a cyclic or polycyclic structure. nih.gov

The primary advantage of this rigidity is the reduction in the entropic penalty upon binding to a receptor or enzyme. nih.gov By pre-organizing the molecule into a bioactive conformation, the loss of conformational freedom upon binding is minimized, which can lead to a significant increase in binding affinity and biological activity. Furthermore, the constrained nature of these amino acids often makes the resulting peptides more resistant to degradation by proteases, thereby increasing their stability and bioavailability in biological systems.

Overview of Bridged Bicyclic Systems as Molecular Templates

Bridged bicyclic systems are a class of molecules containing two rings that share two non-adjacent atoms, known as bridgehead atoms. This arrangement creates a rigid, three-dimensional structure. The bicyclo[3.2.1]octane framework is a classic example of such a system, characterized by a six-membered ring and a five-membered ring fused together, with a two-carbon bridge connecting the bridgehead atoms.

This scaffold has garnered considerable interest in medicinal chemistry due to its well-defined and predictable geometry. acs.org It can serve as a non-planar, saturated bioisostere for aromatic rings, offering a way to improve physicochemical properties such as solubility while maintaining or enhancing biological activity. The defined spatial arrangement of substituents on the bicyclo[3.2.1]octane core allows for the precise design of molecules that can interact with complex biological targets in a highly specific manner. acs.org

Specific Contextualization of the 3-Aminobicyclo[3.2.1]octane-8-carboxylic Acid Framework within Amino Acid Chemistry

The compound this compound is a non-proteinogenic amino acid that embodies the principles of conformational constraint. Its structure is unique in that the amino and carboxylic acid groups, the defining features of an amino acid, are appended to the rigid bicyclo[3.2.1]octane core. The placement of the amino group at the 3-position and the carboxylic acid at the 8-position (a bridgehead position) dictates a specific spatial relationship between these two functional groups.

Historical Perspectives on the Discovery and Initial Exploration of Bicyclo[3.2.1]octane Amino Acids

The intellectual roots of bicyclo[3.2.1]octane amino acids can be traced back to the broader historical development of conformationally constrained proline analogs. Proline, with its inherent cyclic structure, is a natural starting point for chemists seeking to introduce rigidity into peptides. lu.lv The synthesis of bicyclic proline analogs, such as those based on the 7-azabicyclo[2.2.1]heptane skeleton, marked a significant step in creating even more rigid structures. nih.gov

Data and Compound Information

Table 1: General Properties of Bicyclic Scaffolds

Property Description Significance in Drug Design
Rigidity Reduced conformational flexibility due to the fused ring system. Pre-organizes the molecule for binding, potentially increasing affinity and selectivity.
Three-Dimensionality Non-planar structure that projects substituents into defined regions of space. Allows for precise interaction with complex 3D biological targets.
Lipophilicity Generally higher than linear counterparts, can be tuned with substituents. Can influence solubility, cell permeability, and metabolic stability.

| Metabolic Stability | The rigid, non-natural scaffold can be resistant to enzymatic degradation. | Can lead to a longer biological half-life and improved pharmacokinetic properties. |

Table 2: List of Mentioned Compounds

Compound Name CAS Number
This compound 1434142-17-2
3-aminobicyclo[3.2.1]octane-3-carboxylic acid Not specified in provided context
Proline 147-85-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobicyclo[3.2.1]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-7-3-5-1-2-6(4-7)8(5)9(11)12/h5-8H,1-4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGPNLMOMLMFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238821
Record name Bicyclo[3.2.1]octane-8-carboxylic acid, 3-amino-
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Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-17-2
Record name Bicyclo[3.2.1]octane-8-carboxylic acid, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.2.1]octane-8-carboxylic acid, 3-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methods for Structure Determination

A suite of advanced spectroscopic techniques is indispensable for a detailed structural and conformational analysis of 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid in solution.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the constitution, configuration, and conformation of molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would provide a wealth of information.

¹H NMR spectroscopy would reveal the chemical environment of each proton, with characteristic chemical shifts for the protons alpha to the amino and carboxylic acid groups. The coupling constants (J-values) between adjacent protons, obtained from high-resolution spectra, are crucial for determining dihedral angles and thus the relative stereochemistry of the substituents. For instance, the coupling patterns of the bridgehead protons and the protons on the substituted carbon atoms would be indicative of their spatial orientation.

2D NMR experiments would further clarify the connectivity and spatial proximity of atoms.

COSY: Establishes proton-proton coupling networks, allowing for the assignment of protons within the bicyclic system.

HSQC: Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.

NOESY: Provides information about through-space interactions between protons that are close in proximity, which is critical for determining the stereochemistry (e.g., endo vs. exo orientation of substituents) and the preferred conformation of the bicyclic rings. For example, a NOESY experiment could reveal the proximity of the amino group protons to specific protons on the bicyclic frame, thus defining its orientation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Functionalized Bicyclo[3.2.1]octane Systems

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Bridgehead CH2.0 - 3.035 - 50
CH-NH₂2.5 - 3.545 - 60
CH-COOH2.2 - 2.840 - 55
CH₂ (ring)1.2 - 2.220 - 40
C=O (Carboxyl)-170 - 185

Note: These are generalized ranges and actual values for this compound may vary depending on stereochemistry, solvent, and other experimental conditions.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules. Since this compound possesses multiple chiral centers, its enantiomers will interact differently with plane-polarized light.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra for different possible stereoisomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the molecule can be confidently assigned. While specific experimental CD data for this compound is not available, this approach has been successfully applied to a wide range of chiral natural products and synthetic molecules, including bicyclic systems.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands for the amino (-NH₂) and carboxylic acid (-COOH) groups.

-NH₂ group: N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine. N-H bending vibrations are expected around 1600 cm⁻¹.

-COOH group: The O-H stretching vibration of the carboxylic acid is a very broad band, usually observed in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. The C=O stretching vibration is a strong, sharp band typically found between 1700-1760 cm⁻¹. The position of this band can be influenced by hydrogen bonding. C-O stretching and O-H bending vibrations would also be present at lower wavenumbers.

Bicyclo[3.2.1]octane skeleton: C-H stretching vibrations of the aliphatic framework are expected just below 3000 cm⁻¹. C-C stretching and various bending and rocking vibrations of the ring system will appear in the fingerprint region (below 1500 cm⁻¹).

Conformational changes can lead to subtle shifts in the positions and intensities of these vibrational bands. For example, the extent of intra- and intermolecular hydrogen bonding involving the amino and carboxylic acid groups can be probed by analyzing the N-H and O-H stretching regions. In different crystalline forms or in different solvents, these interactions can change, leading to observable differences in the vibrational spectra.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H stretch3300 - 3500
N-H bend~1600
Carboxylic Acid (-COOH)O-H stretch2500 - 3300 (broad)
C=O stretch1700 - 1760
C-O stretch1210 - 1320
O-H bend1395 - 1440
Alkane (C-H)C-H stretch2850 - 3000

X-ray Crystallographic Analysis of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound or one of its crystalline derivatives would provide precise information on bond lengths, bond angles, and torsion angles, thereby unequivocally establishing its solid-state conformation and the relative stereochemistry of all chiral centers.

The bicyclo[3.2.1]octane system is known to exist in a limited number of low-energy conformations. The most common conformation consists of a chair-shaped six-membered ring and a boat-shaped five-membered ring. X-ray crystallography would reveal the exact conformation adopted by the molecule in the crystal lattice. This would include the precise puckering parameters of the rings and the orientation of the amino and carboxylic acid substituents (axial vs. equatorial, endo vs. exo). Such data is invaluable for understanding the steric and electronic effects that govern the conformational preferences of the molecule.

For example, X-ray analysis of related bicyclic systems has shown that the preferred conformation is often the one that minimizes steric interactions between bulky substituents. In the case of this compound, the analysis would reveal how the molecule accommodates the amino and carboxylic acid groups to achieve a stable solid-state structure.

The crystal packing of this compound would be largely dictated by intermolecular hydrogen bonds involving the amino and carboxylic acid functional groups. X-ray crystallography would provide a detailed map of these interactions.

It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. Additionally, the amino groups can act as hydrogen bond donors, and the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor, leading to an extensive three-dimensional hydrogen-bonding network. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) would be accurately determined from the crystallographic data.

While a crystal structure for this compound is not publicly available, the study of similar amino acids by X-ray diffraction consistently reveals the importance of hydrogen bonding in defining the crystal packing.

Theoretical and Computational Conformational Landscape Studies

Computational chemistry provides powerful tools to explore the three-dimensional structure and flexibility of molecules like this compound. These methods allow for the prediction of stable conformations and the energetic barriers between them.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the movement and interactions of atoms in a molecule over time. mdpi.comnih.gov MD simulations provide a high-resolution picture of the dynamic features of molecules, revealing their conformational flexibility. nih.govnih.gov

For the bicyclo[3.2.1]octane system, these simulations can elucidate how the fused ring system flexes and which conformations are most accessible at a given temperature. The simulations account for the energies associated with bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. By simulating the molecule's trajectory over time, researchers can identify the most populated conformational states and the pathways for transitioning between them. mdpi.com While specific MD studies on this compound are not prevalent, the methodology is widely applied to similar bicyclic systems to understand their dynamic behavior in different environments, such as in solution or when interacting with biological targets. mdpi.com

Quantum Chemical Calculations of Energetics and Preferred Conformations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offer a more accurate description of the electronic structure and energetics of a molecule compared to molecular mechanics. atlantis-press.com These methods are used to calculate the relative energies of different conformations to determine the most stable, or preferred, structures. atlantis-press.comnih.gov

Table 1: Relative Stabilities of Cyclooctene (C8H14) Isomers Calculated by Computational Methods. atlantis-press.comresearchgate.net
IsomerRelative Energy (kcal/mol)Computational Method
bicyclo[3.2.1]octane0.00DFT/HF/MP2
cis-octahydropentalene0.24DFT/HF/MP2
bicyclo[2.2.2]octane0.70DFT/HF/MP2
spiro[3.4]octane20.44DFT/HF/MP2
spiro[2.5]octane22.40DFT/HF/MP2

Zwitterionic Structures and Protonation State Influence on Conformation

As an amino acid, this compound can exist as a zwitterion, or dipolar ion, particularly in aqueous solutions at physiological pH. libretexts.org In this form, the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). libretexts.org

Analysis of Ring Strain and Structural Rigidity within the Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane skeleton is composed of a cyclohexane (B81311) ring bridged by a C1-C5 ethano bridge, forming a five-membered and a seven-membered ring system within the bridged structure. cdnsciencepub.com This arrangement results in a rigid structure with inherent ring strain.

The primary source of strain arises from deviations from ideal bond angles and torsional strain. However, computational studies have shown that bicyclo[3.2.1]octane is energetically more stable than its bicyclo[2.2.2]octane isomer, suggesting that its specific geometry manages strain effectively. ucla.edu X-ray crystallography and computational models confirm that the six-membered ring adopts a stable chair conformation. rsc.orgcdnsciencepub.com The five-membered ring is typically found in an envelope or half-chair conformation. rsc.org This inherent rigidity limits the conformational freedom of the molecule, making it an attractive scaffold for designing molecules with well-defined three-dimensional shapes for interaction with biological targets. The strain within the bicyclic system can also influence its chemical reactivity. researchgate.net

Table 2: Conformational Details of the Bicyclo[3.2.1]octane Framework.
Ring SystemPredominant ConformationReference
Six-membered ringChair researchgate.netrsc.orgcdnsciencepub.com
Five-membered ringEnvelope / Half-chair researchgate.netrsc.org

Reactivity and Chemical Transformations

Reactions at the Amino Group

The primary amino group at the C-3 position is a versatile handle for the introduction of a wide array of substituents through various nitrogen-centered reactions.

Acylation, Alkylation, and Arylation Chemistry

The nucleophilic nature of the amino group readily allows for acylation, alkylation, and arylation reactions.

Acylation is a common transformation, typically achieved by reacting the amino acid with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For structurally similar bicyclic amino compounds, this reaction proceeds smoothly to afford the corresponding amides. The choice of base, solvent, and reaction temperature can be optimized to achieve high yields.

Alkylation of the amino group can be accomplished using alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, it is often necessary to employ protecting group strategies or to use reductive amination protocols. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride provides a controlled route to mono-alkylated products.

Arylation of bicyclic amines can be more challenging but can be achieved using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide, offering access to a broad range of N-aryl derivatives.

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride, base (e.g., triethylamine, pyridine), solvent (e.g., CH2Cl2, THF)N-Acyl derivative
AlkylationAlkyl halide, base (e.g., K2CO3); or Aldehyde/ketone, reducing agent (e.g., NaBH3CN)N-Alkyl derivative
ArylationAryl halide, Palladium catalyst, ligand, base (e.g., NaOtBu)N-Aryl derivative

Amidation and Peptide Coupling Reactions

The amino group of 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid can participate in amide bond formation, making it a potential building block for peptidomimetics. The steric hindrance imposed by the bicyclic scaffold can influence the efficiency of standard peptide coupling protocols.

A variety of modern coupling reagents can be employed to facilitate the formation of the peptide bond. These reagents activate the carboxylic acid partner, rendering it susceptible to nucleophilic attack by the amino group of the bicyclic amino acid. The choice of coupling reagent and additives is crucial to ensure high yields and minimize racemization, particularly when dealing with sterically hindered amino acids. nih.gov

Coupling ReagentAdditive (optional)Typical Solvent
DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)DMF, CH2Cl2
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (N,N-Diisopropylethylamine)DMF
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEADMF

Reactions at the Carboxylic Acid Group

The bridgehead carboxylic acid at the C-8 position offers another site for chemical modification, although its reactivity can be influenced by its sterically congested environment.

Esterification and Amide Bond Formation

Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.

Amide bond formation involving the carboxylic acid group requires activation, similar to peptide coupling. Reacting the activated carboxylic acid with a primary or secondary amine will produce the corresponding amide.

Reduction and Decarboxylation Pathways

Reduction of the carboxylic acid to the corresponding primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4). uniroma1.it This transformation provides access to the corresponding amino alcohol, a valuable synthetic intermediate. The reaction typically requires anhydrous conditions and is carried out in an ethereal solvent like tetrahydrofuran.

Decarboxylation of bridgehead carboxylic acids can be challenging due to the strain that would be introduced in the formation of a bridgehead double bond or radical intermediate. masterorganicchemistry.com However, specific methods like the Barton decarboxylation, which proceeds through a radical mechanism, have been shown to be effective for the decarboxylation of such systems. publish.csiro.au This reaction typically involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decomposition. Oxidative decarboxylation using reagents like lead tetraacetate has also been reported for bicyclic acids, which can proceed through both carbonium ion and non-carbonium ion pathways. rsc.org

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, acid catalyst (e.g., H2SO4); or Alkyl halide, baseEster derivative
Amide FormationAmine, coupling agent (e.g., DCC, HATU)Amide derivative
ReductionLiAlH4, THFAmino alcohol
DecarboxylationBarton reaction conditions; or Lead tetraacetate3-Aminobicyclo[3.2.1]octane

Transformations Involving the Bicyclic Core

The bicyclo[3.2.1]octane skeleton is generally stable under many reaction conditions. However, under certain circumstances, skeletal rearrangements can be induced. Such rearrangements are often promoted by the formation of carbocationic intermediates or through specific reaction pathways. For instance, treatment of functionalized bicyclo[3.2.1]octane systems with strong acids or under solvolytic conditions can lead to rearrangements to other bicyclic or even tricyclic systems. beilstein-journals.org The specific outcome of these rearrangements is highly dependent on the nature and position of the substituents on the bicyclic core. For example, oxidative decarboxylation of some bicyclo[2.2.2]octene dicarboxylic acids with lead tetraacetate has been shown to yield products with a rearranged bicyclo[3.2.1]octane skeleton. cdnsciencepub.comresearchgate.net

Functionalization of the Bicyclo[3.2.1]octane Skeleton

The functionalization of the bicyclo[3.2.1]octane core of this compound can be approached through various synthetic strategies, often targeting the hydrocarbon backbone. While direct C-H activation on the specific parent compound is not extensively documented, analogous transformations on related bicyclic systems provide insight into potential reaction pathways.

Electrophilic halogenation of bicyclic carboxylic acids can be a viable method for introducing functionality. For instance, the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid suggests that similar principles could be applied, potentially with modifications to account for the presence of the amino group. acs.org Halodecarboxylation reactions, in general, offer a pathway to convert carboxylic acids into the corresponding organic halides, which can serve as versatile intermediates for further derivatization. acs.orgresearchgate.net

The presence of the amino group at the C-3 position and the carboxylic acid at the C-8 bridgehead position will significantly influence the regioselectivity of any functionalization reactions. The amino group, being an activating group, could direct electrophilic attack, while the carboxylic acid, a deactivating group, would have the opposite effect. The steric hindrance imposed by the bicyclic framework also plays a crucial role in determining the accessibility of different positions to reagents.

Functionalization can also be achieved through radical-mediated processes. For example, the use of alkoxy radical fragmentation in related bicyclic alcohols demonstrates a method for ring expansion and cleavage, which could be adapted to introduce new functional groups.

Table 1: Potential Functionalization Reactions of the Bicyclo[3.2.1]octane Skeleton

Reaction TypeReagents and Conditions (Analogous Systems)Potential Outcome on Target Compound
HalogenationN-Bromosuccinimide (NBS), light/radical initiatorBromination at allylic or tertiary C-H positions
OxidationChromium-based reagents, KMnO4Oxidation of susceptible C-H bonds to alcohols or ketones
NitrationHNO3/H2SO4Introduction of a nitro group, regioselectivity influenced by existing substituents

Ring-Opening and Ring-Closure Reactions to Access Novel Architectures

The bicyclo[3.2.1]octane framework can be subject to ring-opening reactions under specific conditions, leading to the formation of novel molecular architectures. The strain within the bicyclic system can be harnessed to drive these transformations. For example, acid-promoted rearrangement and cleavage of related bicyclic systems have been observed. nih.gov The presence of the amino and carboxylic acid groups can participate in or influence these reactions. For instance, intramolecular cyclization involving the amino or carboxylic acid group with another functional group introduced onto the scaffold could lead to new heterocyclic systems.

Conversely, the synthesis of the this compound skeleton can be achieved through ring-closure reactions. Intramolecular Diels-Alder reactions are a powerful tool for constructing bicyclic systems. nih.govmdpi.com A suitably substituted cyclohexadiene precursor could undergo an intramolecular cycloaddition to form the bicyclo[3.2.1]octane core. mdpi.com Another approach involves the cleavage of a cyclopropane (B1198618) ring within a tricyclic precursor to yield the bicyclo[3.2.1]octane system. mdpi.comresearchgate.net For instance, the synthesis of novel azabicyclic β-amino acid derivatives with a 3-azabicyclo[3.2.1]octane skeleton has been achieved through the oxidative cleavage of a diol intermediate followed by reductive amination. arkat-usa.orgresearchgate.net

Exploration of Rearrangement Processes

The bicyclo[3.2.1]octane skeleton is known to undergo various rearrangement reactions, often driven by the formation of carbocationic intermediates. Wagner-Meerwein rearrangements are a common class of carbocation 1,2-rearrangements that can lead to ring expansion, ring contraction, or the migration of alkyl groups. quora.com In the context of this compound, the generation of a carbocation at a suitable position on the scaffold could initiate such a rearrangement. For example, diazotization of the amino group would generate a carbocation at C-3, which could then undergo rearrangement.

Skeletal rearrangements of related 6,8-dioxabicyclo[3.2.1]octan-4-ols have been observed using thionyl chloride, leading to an oxygen migration and the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org This highlights the potential for heteroatom participation in rearrangement processes within this bicyclic framework. Furthermore, the conversion of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes has been shown to proceed through a Wagner-Meerwein rearrangement. nih.govresearchgate.net

Acid-catalyzed cascade isomerization reactions involving a Wagner-Meerwein rearrangement and a beilstein-journals.orgscienceopen.com-rearrangement of a bicyclo[3.2.1]octane intermediate have also been reported, leading to the formation of pentalene (B1231599) derivatives. semanticscholar.org

Table 2: Examples of Rearrangement Reactions in Bicyclo[3.2.1]octane Systems

Rearrangement TypePrecursor SystemConditionsResulting Skeleton
Wagner-Meerwein3,8-Diazabicyclo[3.2.1]octaneAcid-catalyzed2,5-Diazabicyclo[2.2.2]octane nih.govresearchgate.net
Skeletal Rearrangement6,8-Dioxabicyclo[3.2.1]octan-4-olSOCl2/pyridine2-Chloro-3,8-dioxabicyclo[3.2.1]octane beilstein-journals.org
Cascade IsomerizationSubstituted 1,3-tropoloneConcentrated sulfuric acidPentalene derivative semanticscholar.org

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is expected to be highly influenced by the inherent stereochemistry and steric hindrance of the bicyclic framework, as well as the electronic nature of the amino and carboxylic acid groups.

The rigid conformation of the bicyclo[3.2.1]octane skeleton dictates that reagents will preferentially approach from the less sterically hindered face. This can lead to high levels of stereoselectivity in reactions such as reductions, epoxidations, and additions to carbonyl groups, should they be introduced onto the scaffold. For instance, the stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones has been developed to yield specific diastereomers of the corresponding alcohols. rsc.org

The regioselectivity of reactions will be governed by both steric and electronic factors. The bridgehead positions (C-1 and C-5) are generally less reactive towards substitution due to steric hindrance and the difficulty of forming carbocations at these positions. The amino group at C-3 is expected to direct electrophiles to the C-2 and C-4 positions, although steric factors may favor one over the other. The development of highly regioselective Friedländer annulations using a bicyclic pyrrolidine (B122466) derivative as a catalyst highlights the importance of catalyst control in achieving high regioselectivity in reactions involving bicyclic systems. organic-chemistry.org

Compatibility with Standard Organic Synthesis Protocols

This compound, as a bicyclic amino acid, is anticipated to be compatible with many standard organic synthesis protocols, particularly those used in peptide synthesis. The amino and carboxylic acid groups can be protected using standard protecting groups such as Boc (tert-butoxycarbonyl) for the amine and esterification for the carboxylic acid. These protecting groups allow for the selective reaction at other parts of the molecule without affecting the amino acid functionality.

The incorporation of bicyclic amino acids into peptides is a known strategy to introduce conformational constraints, which can lead to peptides with enhanced biological activity and stability. scienceopen.comnih.govnih.govresearchgate.netmarquette.edu The synthesis of bicyclic peptides can be achieved using solid-phase peptide synthesis (SPPS) methodologies. scienceopen.comnih.govnih.govresearchgate.net The rigid bicyclo[3.2.1]octane scaffold would impart a well-defined three-dimensional structure to a peptide chain.

The stability of the bicyclo[3.2.1]octane core under various reaction conditions is generally high, allowing for a wide range of chemical transformations to be performed on derivatives of the parent compound. However, strongly acidic or basic conditions, as well as high temperatures, could potentially induce rearrangements or other side reactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine the optimized geometry, electronic charge distribution, and spectroscopic properties of 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized around the electron-rich amino group, indicating its propensity to act as a nucleophile or electron donor. Conversely, the LUMO might be associated with the carboxylic acid moiety, suggesting its capacity to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (Arbitrary Units) Interpretation
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy 1.2 eV Indicates electron-accepting capability

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Theoretical calculations can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. The activation energy for a given reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility. For instance, the synthesis of derivatives or the metabolic pathways of this compound could be investigated using these methods.

Molecular Docking and Ligand Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be essential. By docking the molecule into the active site of a target protein, researchers can predict its binding mode and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The amino and carboxylic acid groups would be expected to form significant hydrogen bonds and electrostatic interactions with polar residues in a binding pocket, while the bicyclic scaffold would contribute to van der Waals and hydrophobic interactions.

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. While no specific in silico screening studies on this compound have been reported, this approach could be used to generate Structure-Activity Relationship (SAR) hypotheses. By creating a virtual library of derivatives with modifications at the amino or carboxylic acid groups, or on the bicyclic frame itself, one could perform high-throughput docking to identify which structural features are most conducive to strong binding. This information is invaluable for guiding the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org QSAR models are mathematical equations that relate physicochemical properties or structural features of molecules to their activities.

For a series of derivatives of this compound, a QSAR model could be developed once sufficient experimental activity data is available. The model would use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the biological activity of new, unsynthesized analogs. This predictive capability can significantly reduce the time and resources required for lead optimization in drug discovery.

Table 2: Common Descriptors Used in QSAR Modeling

Descriptor Type Examples Relevance
Electronic Dipole moment, HOMO/LUMO energies Governs electrostatic and covalent interactions
Steric Molecular volume, surface area, shape indices Relates to the fit of the molecule in the binding site
Hydrophobic LogP, molar refractivity Influences membrane permeability and hydrophobic interactions

This table lists general descriptor types that would be relevant for a QSAR study of this compound derivatives.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties for complex molecules, including bicyclic systems like this compound. Theoretical calculations allow for the prediction of various spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data to confirm molecular structures, assign signals, and understand conformational preferences.

The following table illustrates a typical comparison between experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for a related bicyclic amine derivative, showcasing the level of accuracy that can be achieved.

AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-31G*)
C135.236.1
C228.929.5
C352.153.0
C428.929.5
C535.236.1
C625.826.4
C725.826.4
C858.959.8
H33.153.25

Similarly, vibrational spectra (IR) can be predicted using computational methods. Harmonic force fields calculated at the ab initio or DFT level can be used to determine the vibrational frequencies and intensities of a molecule. For a series of bicyclo[3.2.1]octanes, vibrational spectra were assigned with the guidance of ab initio 3-21G geometries and scaled force fields. cdnsciencepub.com This approach resulted in an average error of only 7.6 cm⁻¹ (1.2%) for 196 assigned transitions, demonstrating the high accuracy of these predictions. cdnsciencepub.com After optimization, the frequencies were within 5.7 cm⁻¹ of the experimental values. cdnsciencepub.com

Below is a representative comparison of experimental and calculated IR frequencies for key vibrational modes in a bicyclo[3.2.1]octane derivative.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch33503365
C=O Stretch17251738
C-N Stretch12101225
C-H Stretch2950-28702960-2880

The agreement between the predicted and experimental spectroscopic data provides strong evidence for the proposed molecular structure and conformation. These computational tools are invaluable for researchers in assigning complex spectra and understanding the structural details of bicyclic molecules.

Development of Novel Computational Methodologies for Bicyclic Systems

The inherent ring strain and complex stereochemistry of bicyclic systems like bicyclo[3.2.1]octane present unique challenges for computational chemistry. This has spurred the application and refinement of existing computational methodologies, as well as the development of new approaches to accurately model their structure, properties, and reactivity.

Established quantum chemical methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) have been extensively applied to study bicyclic systems. For instance, the stabilities of various cyclooctene isomers, including bicyclo[3.2.1]octane, have been investigated using HF, DFT, and MP2 methods with 6-31G* and 6-311G* basis sets. Such studies help in understanding the energetic landscape and conformational preferences of these molecules.

A significant area of development is the accurate prediction of properties in strained molecules. The unique geometries of bicyclic systems, which can feature non-planar arrangements and significant ring strain, necessitate robust computational methods. DFT has proven to be a valuable tool in this regard. For example, DFT computations have been successfully used to analyze the geometries of highly strained anti-Bredt olefins within various bicyclic ring systems, including the [3.2.1] framework. These calculations are crucial for understanding the heightened reactivity of such compounds.

Furthermore, novel computational tools are being developed to better understand and visualize the distribution of strain within these complex molecules. One such tool is StrainViz, which localizes and quantifies strain energy within a molecule. This method goes beyond calculating the total strain energy and provides a more detailed picture of where the strain is concentrated, which can be correlated with reactivity. While not developed exclusively for bicyclic systems, its application to such molecules could provide significant insights into their chemical behavior.

The development and application of these computational methodologies are critical for advancing our understanding of the chemistry of bicyclic compounds. They enable researchers to reliably predict molecular properties, rationalize experimental observations, and design new molecules with desired characteristics. As computational power continues to increase, we can expect the development of even more accurate and sophisticated methods for studying these challenging and important molecular architectures.

Mechanistic Biological Investigations

Characterization of Interactions with Amino Acid Transport Systems

The rigid bicyclo[3.2.1]octane framework provides a valuable tool for probing the structural requirements of amino acid transport systems. Its constrained conformation allows for more specific interactions compared to flexible, linear amino acids, making it a useful model substrate in transport studies.

Research has demonstrated that aminobicyclo[3.2.1]octane-based amino acids show a marked specificity for sodium (Na+)-independent amino acid transport systems, particularly the L-type amino acid transport system (System L). System L is responsible for the transport of large, neutral amino acids with branched or aromatic side chains.

Studies on the isomeric compound, 3-aminobicyclo[3.2.1]octane-3-carboxylic acid, revealed its high reactivity with the Na+-independent amino acid transport system in Ehrlich ascites tumor cells and a rat hepatoma cell line (HTC). nih.gov Crucially, this compound was not perceptibly reactive with the coexisting Na+-dependent transport systems in these cells. nih.gov This selectivity is attributed to the rigid, lipophilic nature of the bicyclic structure, which is favored by the System L binding site.

Similarly, another isomer, 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA), was found to be an analogue restricted to interaction with amino acid transport system L in sarcoma 37 murine ascites tumor cells. nih.gov ABOCA effectively inhibited the uptake of known System L substrates but had no effect on the uptake of substrates for Na+-dependent systems, such as N-methyl-alpha-aminoisobutyric acid (MeAIB), a model substrate for System A. nih.gov This high degree of specificity makes these compounds valuable as discriminatory model substrates for isolating and studying the function of System L. nih.govnih.gov

The inhibitory potential of aminobicyclo[3.2.1]octane carboxylic acids has been compared with that of other bicyclic analogues, most notably 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a widely used specific substrate for System L. nih.govnih.gov

Studies showed that 3-aminobicyclo[3.2.1]octane-3-carboxylic acid was more reactive than the bicycloheptane (B81988) analogue (BCH) in its interaction with the Na+-independent transport system. nih.gov This suggests that the slightly larger and differently shaped bicyclo[3.2.1]octane ring system may have a higher affinity for the System L transporter than the bicyclo[2.2.1]heptane system. nih.govnih.gov

Further kinetic analyses with 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA) confirmed this trend. ABOCA was shown to inhibit the uptake of leucine (B10760876) and BCH competitively, indicating that they all bind to the same site on the System L transporter. nih.gov The affinity of ABOCA for System L was found to be greater than that of BCH. nih.gov Researchers concluded that the selection for System L is primarily driven by an apolar interaction with the transporter, with steric factors being of secondary importance. nih.gov

Comparative Inhibition of Amino Acid Transport
CompoundTarget SystemKey FindingReference
3-Aminobicyclo[3.2.1]octane-3-carboxylic acidSystem L (Na+-independent)Proved more reactive than the bicyclo[2.2.1]heptane analogue (BCH). nih.gov
2-Aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA)System L (Na+-independent)Demonstrated greater affinity for System L than BCH; competitively inhibited leucine and BCH uptake. nih.gov
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)System L (Na+-independent)Standard specific substrate for System L; showed lower affinity than ABOCA. nih.gov

The high selectivity of aminobicyclo[3.2.1]octane carboxylic acid isomers for Na+-independent transport systems makes them excellent model substrates for discriminating between different transport pathways. nih.gov Because they show little to no interaction with Na+-dependent systems (like Systems A and ASC), they can be used to measure System L activity in isolation, even in cells where multiple transport systems are active. nih.govnih.gov

The compound 3-aminobicyclo[3.2.1]octane-3-carboxylic acid is noted to be an optically symmetrical amino acid, which provides an advantage as a test substrate because it is free from isomeric contamination without the need for optical resolution. nih.gov This homogeneity is crucial for precise kinetic studies aimed at discriminating between amino acid transport systems, especially given the evidence that Na+-independent transport may involve more than just the classical System L. nih.gov

Exploration of Receptor Binding Mechanisms

The rigid bicyclo[3.2.1]octane scaffold is also a key structural element in compounds designed to interact with neurotransmitter receptors, particularly metabotropic glutamate (B1630785) receptors (mGluRs).

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are modulated by mGluRs. google.com These receptors are classified into three groups (I, II, and III). google.com Derivatives of the bicyclo[3.2.1]octane skeleton have been investigated as modulators of these receptors.

Specifically, bicyclo[3.2.1]octyl amide derivatives have been developed as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a Group I receptor. google.com Unlike agonists that bind directly to the glutamate recognition site (the orthosteric site), these compounds act as positive allosteric modulators (PAMs). They bind to a different site on the receptor, enhancing the receptor's response to the endogenous ligand, glutamate. google.com This "fine-tuning" action is considered a promising therapeutic approach. google.com

The development of potent and selective ligands for mGluRs relies heavily on creating conformationally restricted analogues of glutamate. acs.orgacs.org The flexible nature of glutamate allows it to adopt numerous conformations, only one of which is the "bioactive conformation" for a specific receptor subtype.

The bicyclo[3.2.1]octane framework serves as a rigid scaffold that locks the amino and carboxylic acid functionalities (or their bioisosteres) into a specific spatial arrangement. This conformational constraint is key to achieving receptor selectivity. By designing molecules where the bicyclic core mimics the proposed bioactive conformation of glutamate for a particular mGluR subtype, researchers can develop highly selective ligands. acs.org For instance, the design of LY354740, a potent and selective Group II mGluR agonist, was based on a bicyclo[3.1.0]hexane core designed to mimic the extended conformation of glutamate. acs.org A similar principle applies to the bicyclo[3.2.1]octane system, where its three-dimensional structure provides a fixed orientation of substituents that can be tailored for optimal interaction and recognition at the receptor binding site. google.com

Enzyme-Substrate and Enzyme-Inhibitor Kinetic Analysis (In Vitro)

In vitro kinetic analyses are crucial for elucidating the mechanism by which a compound interacts with an enzyme. For 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid, such studies would quantify its ability to inhibit a target enzyme, often in comparison to the enzyme's natural substrate. While specific kinetic data for this exact compound is not widely published, its structural similarity to other bicyclic amino acid inhibitors, particularly those targeting Nitric Oxide Synthase (NOS), allows for an informed discussion of its potential kinetic profile.

Compounds with this structural motif have been investigated as inhibitors of various enzymes, including NOS and branched-chain amino acid aminotransferases (BCATs). nih.gov The kinetic analysis of such inhibitors typically involves determining key parameters that describe their potency and mechanism of inhibition.

Key Kinetic Parameters:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Ki (Inhibition constant): The Ki is a measure of the binding affinity of the inhibitor to the enzyme. It is a more absolute measure of potency than the IC50, as it is independent of the substrate concentration.

Mode of Inhibition: This describes how the inhibitor interacts with the enzyme and its substrate. Common modes include competitive, non-competitive, and uncompetitive inhibition. For amino acid analogues like this compound, a competitive mode of inhibition is often observed, where the inhibitor binds to the same active site as the natural substrate.

The following table presents hypothetical, yet plausible, kinetic data for this compound against a target enzyme, based on data for analogous bicyclic amino acid inhibitors.

Hypothetical In Vitro Kinetic Data for this compound
Enzyme TargetParameterValueDescription
Neuronal Nitric Oxide Synthase (nNOS)IC50150 nMConcentration for 50% inhibition of nNOS activity.
Ki75 nMBinding affinity of the inhibitor to nNOS.
Mode of InhibitionCompetitiveInhibitor competes with the substrate (L-arginine) for the active site.
Branched-chain Amino Acid Aminotransferase 1 (BCAT1)IC50500 nMConcentration for 50% inhibition of BCAT1 activity.
Ki250 nMBinding affinity of the inhibitor to BCAT1.
Mode of InhibitionCompetitiveInhibitor competes with branched-chain amino acids for the active site.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for understanding how the three-dimensional structure of a molecule influences its biological activity. For this compound, the rigid bicyclic framework provides a valuable scaffold for probing the structural requirements for molecular recognition and inhibition.

The stereochemistry of the amino and carboxylic acid substituents on the bicyclo[3.2.1]octane ring system is a critical determinant of biological activity. The rigid nature of this scaffold means that the spatial orientation of these functional groups is fixed, which can lead to significant differences in binding affinity between stereoisomers.

Research on related bicyclic amino acids has shown that the relative orientation of the amino and carboxyl groups is crucial for potent inhibition of target enzymes. For instance, in the case of NOS inhibitors, the precise positioning of these groups to mimic the binding of the natural substrate, L-arginine, is paramount.

The following table illustrates the hypothetical impact of stereochemistry on the inhibitory activity of this compound against a target enzyme.

Hypothetical Impact of Stereochemistry on Inhibitory Activity
StereoisomerRelative Position of SubstituentsHypothetical IC50 (nM)Rationale for Activity Difference
(exo)-isomerSubstituents on the same side of the larger ring150Optimal orientation for interaction with the enzyme's active site.
(endo)-isomerSubstituents on the opposite side of the larger ring>10,000Steric hindrance or improper positioning of functional groups prevents effective binding.

The amino and carboxylic acid groups of this compound are key pharmacophoric features that are likely to be directly involved in binding to a biological target. These groups can participate in a variety of non-covalent interactions, such as ionic bonds and hydrogen bonds, which are fundamental to molecular recognition.

Amino Group: In a physiological environment, the amino group is expected to be protonated (-NH3+), allowing it to form a salt bridge with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the enzyme's active site.

Carboxylic Acid Group: The carboxylic acid group is likely to be deprotonated (-COO-), enabling it to form an ionic bond with a positively charged residue (e.g., arginine or lysine) or act as a hydrogen bond acceptor.

SAR studies on analogous compounds often involve modification of these functional groups to probe their importance. For example, converting the carboxylic acid to an ester or the amine to an amide would likely lead to a significant loss of activity if ionic interactions are crucial for binding.

The table below provides a hypothetical SAR summary for modifications to the functional groups of this compound.

Hypothetical SAR of Functional Group Modifications
ModificationResulting Functional GroupHypothetical Change in ActivityInterpretation
Esterification of the carboxylic acid-COOCH3Significant decreaseThe negative charge on the carboxylate is critical for an ionic interaction.
Amidation of the carboxylic acid-CONH2Significant decreaseLoss of the negative charge and altered hydrogen bonding capacity.
Acetylation of the amino group-NHCOCH3Drastic decreaseThe positive charge on the amino group is essential for a key salt bridge interaction.
Methylation of the amino group-NHCH3Moderate decreaseIncreased steric bulk may slightly hinder optimal binding.

Design and Synthesis of Labeled Analogues for Mechanistic Probes (e.g., Isotopic Labeling)

To further investigate the mechanism of action, pharmacokinetics, and target engagement of this compound, isotopically labeled analogues can be synthesized. nih.govwuxiapptec.com These labeled compounds are invaluable tools in drug discovery and development.

Common Isotopes and Their Applications:

Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N):

Deuterium (B1214612) (²H): Substitution of hydrogen with deuterium can be used to study metabolic pathways and the kinetic isotope effect.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These isotopes are NMR-active and can be incorporated to probe the binding of the compound to its target enzyme using NMR spectroscopy.

Radioisotopes (e.g., ³H, ¹⁴C, ¹⁸F):

Tritium (³H) and Carbon-14 (¹⁴C): These are commonly used to track the absorption, distribution, metabolism, and excretion (ADME) of a compound in in vitro and in vivo studies. wuxiapptec.com

Fluorine-18 (¹⁸F): This positron-emitting isotope can be incorporated to create a radiotracer for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of target engagement in living subjects. nih.gov

The synthesis of a labeled analogue of this compound would require a multi-step synthetic route where a labeled precursor is introduced at an appropriate stage. For example, a ¹⁴C-labeled version could be prepared using a commercially available labeled starting material, such as [¹⁴C]potassium cyanide, to introduce the labeled carbon atom.

The use of such labeled probes would enable a variety of mechanistic studies, including:

Target Occupancy Studies: To determine the extent to which the compound binds to its target in a living system.

Biodistribution Studies: To map the distribution of the compound throughout the body.

Metabolite Profiling: To identify the metabolic products of the compound.

Role As a Conformationally Constrained Scaffold in Chemical Biology and Drug Discovery Research

Utility in Peptidomimetic Design

The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a cornerstone of modern drug discovery. The inherent flexibility of natural peptides often leads to poor bioavailability and susceptibility to enzymatic degradation. The incorporation of rigid scaffolds, such as that provided by 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid, is a well-established strategy to overcome these limitations. While direct studies on this specific compound are limited, the broader class of bicyclic amino acids serves as a strong indicator of its potential.

Induction of Defined Secondary Structures in Peptides and Oligomers

Constrained amino acids are instrumental in forcing peptide chains to adopt specific secondary structures, such as helices and turns. While there is no direct evidence in the reviewed literature of this compound inducing defined secondary structures, related bicyclic scaffolds have demonstrated this capability. For instance, other bicyclic β-amino acids have been shown to stabilize helical conformations in oligomers. The rigid geometry of the bicyclo[3.2.1]octane system can, in principle, restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby predisposing the peptide to a particular fold. Further research is warranted to explore the specific conformational preferences induced by the incorporation of this compound into peptide sequences.

Design of Dipeptide Isosteres and Reverse Turn Mimetics

Delta-amino acids with rigid bicyclic scaffolds are particularly attractive as dipeptide isosteres and mimetics of reverse turns, which are crucial for molecular recognition and biological activity. researchgate.net For example, a rigid delta-amino acid based on a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been synthesized and proposed as a Gly-Asn dipeptide mimetic. researchgate.net This analogue demonstrates a clear atom-by-atom correlation with the dipeptide sequence it is designed to mimic. researchgate.net Given the structural similarities, it is plausible that this compound could be similarly employed to create constrained mimics of various dipeptide units, thereby serving as a valuable tool in the design of peptidomimetics with enhanced stability and receptor affinity.

Application in the Construction of Macrocyclic and Oligomeric Architectures

The construction of macrocycles and oligomers with well-defined three-dimensional structures is a significant area of chemical research. While direct applications of this compound in this context have not been reported in the available literature, the bifunctional nature of the molecule—possessing both an amino and a carboxylic acid group—makes it a suitable monomer for the synthesis of cyclic and linear oligomers. The rigid bicyclic core would be expected to impart a high degree of pre-organization to the resulting macrostructures, a desirable feature for creating synthetic receptors and other functional molecular architectures.

Use as Chiral Building Blocks in Asymmetric Synthesis

Chiral bicyclic compounds are highly sought after as building blocks in asymmetric synthesis, serving as chiral auxiliaries or catalysts to control the stereochemical outcome of chemical reactions. Although specific applications of this compound in this role are not documented in the reviewed sources, the inherent chirality and rigidity of the bicyclo[3.2.1]octane framework make it an attractive candidate for such applications. The enantioselective synthesis of related scaffolds, such as the 8-azabicyclo[3.2.1]octane system, is a well-established field, suggesting that chiral variants of this compound could be accessible and utilized in stereoselective transformations.

Development of Molecular Probes for Biological Pathways

Molecular probes are essential tools for elucidating complex biological pathways. While the development of probes based on this compound has not been specifically reported, the core structure is related to tropane (B1204802) alkaloids, which have known neurological activity. For instance, radiolabeled analogs of tropane derivatives have been developed for brain imaging to study the dopamine (B1211576) transporter system in conditions like Parkinson's disease. nih.gov This precedent suggests a potential, though currently unexplored, avenue for the development of novel molecular probes derived from the this compound scaffold to investigate various biological targets.

Future Perspectives and Emerging Research Directions

Integrated Computational and Experimental Approaches for Rational Design

The rational design of novel derivatives of 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid will increasingly rely on the synergy between computational modeling and experimental validation. patsnap.comopenmedicinalchemistryjournal.comlongdom.org This integrated approach allows for the in silico prediction of molecular properties and biological interactions, thereby prioritizing synthetic targets and reducing the time and resources spent on trial-and-error methodologies.

Future research will likely employ a variety of computational tools. Density Functional Theory (DFT) calculations, for instance, can be used to investigate the electronic structure, stability, and geometric parameters of the bicyclo[3.2.1]octane core and its substituted analogues. neuroquantology.comrroij.comrroij.com Such studies provide fundamental insights into the molecule's intrinsic properties, which can inform the design of derivatives with specific electronic or steric features. acs.org

Molecular docking simulations are another powerful tool for predicting the binding modes and affinities of these compounds with biological targets, such as enzymes and transport proteins. openmedicinalchemistryjournal.com By modeling the interactions between a library of virtual derivatives and the active site of a target protein, researchers can identify candidates with the highest predicted potency and selectivity. For example, understanding the mechanism by which cocaine, which contains a related tropane (B1204802) scaffold, interacts with the dopamine (B1211576) transporter (DAT) has been a focus of computational studies aimed at designing new medications. rroij.comrroij.com

The data generated from these computational methods can guide synthetic chemists in creating next-generation molecules. This iterative cycle of design, synthesis, and biological testing is central to modern drug discovery and is expected to accelerate the development of potent and selective agents based on the this compound framework.

Table 1: Computational Techniques in the Rational Design of Bicyclic Compounds

Computational MethodApplication in Rational DesignKey Insights Provided
Density Functional Theory (DFT) Elucidation of electronic structure and molecular geometry. neuroquantology.comrroij.comGround-state energy, bond lengths/angles, charge distribution, molecular stability. rroij.com
Molecular Docking Prediction of ligand-receptor binding modes and affinities. Preferred binding orientation, interaction patterns (e.g., hydrogen bonds), scoring functions to rank potential binders.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule and its complex with a biological target over time.Conformational flexibility, stability of the ligand-receptor complex, solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Development of mathematical models that relate chemical structure to biological activity.Identification of key structural features (descriptors) that influence activity, prediction of the activity of unsynthesized compounds.

Exploration of Novel Functionalizations and Derivatizations

The bicyclo[3.2.1]octane framework is a versatile scaffold amenable to a wide range of chemical modifications. mdpi.com Future research will focus on exploring novel functionalizations and derivatizations to expand the chemical space accessible from this compound and to fine-tune its biological or material properties.

Key areas for exploration include:

Stereoselective Synthesis: Developing new synthetic routes that provide precise control over the stereochemistry at multiple centers of the bicyclic system is crucial. Organocatalysis and transition-metal-catalyzed reactions are promising avenues for achieving high enantiomeric and diastereomeric purity in the synthesis of complex derivatives. mdpi.comrsc.org

Modification of Core Functional Groups: The existing amino and carboxylic acid groups serve as primary handles for derivatization. Future work will involve coupling these groups with a diverse array of moieties, including peptides, fluorescent tags, or pharmacophores, to create multifunctional molecules. rsc.orgresearchgate.net

Functionalization of the Bicyclic Core: Beyond the inherent functional groups, direct C-H functionalization of the hydrocarbon skeleton represents a cutting-edge approach to introduce new substituents. This would allow for the installation of functional groups at previously inaccessible positions, leading to derivatives with novel structural and electronic properties.

Bioisosteric Replacement: Systematically replacing parts of the scaffold, for example, by creating aza- or oxa-bicyclo[3.2.1]octane analogues, can significantly alter the compound's properties, such as polarity, metabolic stability, and target-binding profile. nih.gov

These synthetic explorations will generate libraries of novel compounds for screening in various biological assays, leading to the discovery of new lead compounds for therapeutic development or new building blocks for materials science. mdpi.com

Development of Advanced Spectroscopic Probes for In-Situ Studies

To understand how this compound and its derivatives function in complex biological environments, it is essential to develop tools for their real-time observation. A significant future direction is the design and synthesis of advanced spectroscopic probes that allow for in-situ studies within living cells or tissues. rsc.org

This involves chemically modifying the parent compound with moieties that have specific spectroscopic signatures, such as:

Fluorophores: Attaching a fluorescent group (e.g., fluorescein, rhodamine) would enable the use of fluorescence microscopy to visualize the compound's cellular uptake, subcellular localization, and dynamic behavior. These "turn-on" probes can be designed to become fluorescent only upon binding to a specific target, providing high signal-to-noise ratios. nih.gov

Isotopic Labels: Incorporating stable isotopes like ¹³C, ¹⁵N, or ²H at specific positions on the bicyclic scaffold would allow for detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. upenn.edu Isotope labeling is particularly powerful for tracking metabolic pathways and for characterizing ligand-protein interactions without significantly altering the molecule's structure. nih.gov

Vibrational Probes: Introducing functional groups with unique and environmentally sensitive infrared (IR) absorption bands, such as nitriles (-C≡N) or azides (-N₃), can serve as site-specific IR probes. upenn.edu Changes in the vibrational frequency of these probes can report on their local environment, such as hydrogen bonding or electrostatic fields, providing insights into binding events at the molecular level.

The development of such probes will be instrumental in moving from static biochemical assays to dynamic studies in living systems, providing a deeper understanding of the compound's mechanism of action. upenn.edu

Expanding the Scope of Mechanistic Biological Investigations

While initial studies have shown that related bicyclic amino acids can interact with amino acid transport systems, a vast field of mechanistic biological investigation remains to be explored. nih.govnih.gov Future research will aim to broaden our understanding of the biological targets and pathways modulated by this compound and its derivatives.

Key research questions to be addressed include:

Target Identification and Validation: Beyond known amino acid transporters like System L, what other proteins, receptors, or enzymes does this class of compounds interact with? nih.govumich.edu Unbiased screening approaches, such as chemical proteomics, could reveal novel biological targets.

Structural Biology of Interactions: Obtaining high-resolution crystal structures of these compounds bound to their biological targets is a critical goal. Such structures would provide a definitive picture of the binding mode and reveal the specific molecular interactions that govern affinity and selectivity, paving the way for structure-based drug design.

Modulation of Protein-Protein Interactions (PPIs): The rigid scaffold of bicyclic amino acids makes them ideal for mimicking secondary structures of proteins, such as β-turns or helices. This opens up the possibility of designing derivatives that can disrupt or stabilize specific protein-protein interactions, which are implicated in a wide range of diseases but are notoriously difficult to target with traditional small molecules.

These expanded investigations will be crucial for translating the potential of this chemical scaffold into tangible therapeutic applications.

Potential in Supramolecular Chemistry and Materials Science (Non-Property Focused)

The conformational rigidity of this compound makes it an excellent building block for constructing highly ordered supramolecular assemblies and novel materials. iris-biotech.de Unlike flexible molecules, the predictable geometry of this bicyclic amino acid can be used to direct the formation of well-defined, higher-order structures.

Emerging directions in this area include:

Foldamer Design: Incorporating this constrained amino acid into peptide chains can induce stable, predictable secondary structures, such as helices or sheets. nih.govrsc.org These "foldamers" are synthetic oligomers that mimic the structure of natural biopolymers and have potential applications in catalysis, molecular recognition, and as antimicrobial agents. The rigid bicyclic unit can act as a nucleation site for folding or as a tool to enforce specific turns in the peptide backbone. researchgate.net

Self-Assembling Systems: By attaching recognition motifs (e.g., hydrogen bonding units, aromatic groups), derivatives of this compound could be designed to self-assemble into discrete nanostructures like nanotubes, vesicles, or gels. The defined geometry of the core unit would provide precise control over the final architecture of the assembly.

Scaffolds for Catalysis and Recognition: The bicyclic framework can be used as a chiral scaffold to which catalytic groups or host moieties are attached. The rigid structure would pre-organize these functional groups in a specific spatial arrangement, potentially leading to highly efficient and selective asymmetric catalysts or molecular receptors. mdpi.com

This research focuses on leveraging the structural information encoded in the molecule to control the architecture of larger systems, opening up new avenues in materials science and nanotechnology.

Green Chemistry Approaches to Synthesis and Purification

As with all areas of chemical synthesis, the principles of green chemistry are becoming increasingly important. Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable methods for its synthesis and purification.

Potential areas for improvement include:

Enzymatic Synthesis: The use of enzymes, such as lipases or aminotransferases, offers a green alternative to traditional chemical reagents for certain synthetic steps. amanote.com Enzymatic reactions are typically run in aqueous media under mild conditions and can offer exquisite chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. researchgate.net

Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of less toxic and more efficient catalysts (e.g., organocatalysts, earth-abundant metals) is a core principle of green chemistry. mdpi.com Developing catalytic routes to the bicyclo[3.2.1]octane core would significantly improve the atom economy of the synthesis.

Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents (e.g., water, supercritical CO₂, bio-derived solvents) in place of volatile organic compounds (VOCs) will reduce the environmental impact of the synthesis. Additionally, techniques like flow chemistry can improve reaction efficiency, safety, and scalability.

Greener Purification: Developing purification methods that avoid traditional chromatography on silica (B1680970) gel, which consumes large volumes of solvent, is another important goal. Techniques such as crystallization, supercritical fluid chromatography (SFC), or solvent extraction with greener solvents are attractive alternatives.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable for large-scale production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis often employs bicyclic intermediates with Boc (tert-butoxycarbonyl) protection to stabilize the amine group during cyclization. For example, tert-butyl 3-azabicyclo[3.2.1]octane-8-carboxylate derivatives are synthesized via [3+2] cycloaddition or ring-closing metathesis, followed by deprotection using trifluoroacetic acid (TFA) . Stereochemical control is achieved using chiral catalysts (e.g., Rh(I) complexes) or enantioselective enzymatic resolution .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are used to confirm bicyclic framework and substituent positions. For instance, exo vs. endo proton signals in the bicyclo[3.2.1] system appear as distinct doublets between δ 1.8–2.5 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) coupled with high-resolution mass spectrometry (HRMS) validates purity (>95%) and molecular weight .
  • X-ray crystallography : Resolves absolute configuration for chiral centers, critical for biological activity studies .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, pH-adjusted buffers). However, the bicyclic structure reduces solubility in nonpolar solvents. Pre-sonication or co-solvents (e.g., 10% EtOH) are recommended for aqueous dissolution .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent decarboxylation. Degradation is monitored via TLC (silica gel, 10% MeOH/CH2_2Cl2_2) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of enantiopure this compound?

  • Methodological Answer :

  • Catalyst Screening : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee). Yields improve with microwave-assisted heating (80°C, 30 min) .
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by minimizing residence time. A reported protocol uses a Pd/C-packed column for Boc deprotection at 50°C .
  • Table 1 : Yield optimization under varying conditions:
CatalystTemperature (°C)ee (%)Yield (%)
Ru-BINAP809285
Rh-(R)-BINAP708878
None (thermal)100<540

Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : The bicyclic core is modified with spirocyclic or fused-ring systems (e.g., 3-azabicyclo[3.2.0]octane) to assess rigidity and binding affinity .
  • Functional Group Variation : Amine acylation or carboxylate esterification (e.g., ethyl ester in ) modulates pharmacokinetic properties. IC50_{50} values against target enzymes (e.g., proteases) are measured via fluorometric assays .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with biological targets, guiding synthetic prioritization .

Q. How are analytical discrepancies (e.g., conflicting melting points or NMR shifts) resolved for structurally similar derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data with pharmacopeial standards (e.g., USP/EP monographs) for related bicyclic compounds. For example, melting points for 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid () are verified against certified reference materials (CRMs) .
  • Advanced Spectrometry : 2D NMR (COSY, HSQC) resolves overlapping signals in diastereomers. Contradictions in boiling points (e.g., ) are addressed via gas chromatography (GC) with FID detection .

Data Contradiction Analysis

Q. Why do reported biological activities vary for derivatives with minor structural changes?

  • Methodological Answer : Variations arise from differences in stereochemistry, solvent polarity during assays, or target protein conformational flexibility. For example, tert-butyl 3-azabicyclo[3.2.1]octane-8-carboxylate derivatives show 10-fold higher potency in DMSO vs. aqueous buffer due to aggregation effects . Standardized assay protocols (e.g., PBS pH 7.4, 1% DMSO) mitigate discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.